2-(2-Cyanophenylmethoxy)phenylboronic acid
Overview
Description
2-(2-Cyanophenylmethoxy)phenylboronic acid is an organoboron compound with the molecular formula C14H12BNO3. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyanophenylmethoxy group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
The synthesis of 2-(2-Cyanophenylmethoxy)phenylboronic acid typically involves the reaction of 2-(2-cyanophenylmethoxy)phenylboronic ester with a suitable boronic acid precursor. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or dimethyl sulfoxide (DMSO). The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
2-(2-Cyanophenylmethoxy)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst and a base.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide .
Scientific Research Applications
2-(2-Cyanophenylmethoxy)phenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Cyanophenylmethoxy)phenylboronic acid primarily involves its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . This process involves several key steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
2-(2-Cyanophenylmethoxy)phenylboronic acid can be compared with other boronic acids such as phenylboronic acid and 4-formylphenylboronic acid. While all these compounds are used in Suzuki-Miyaura coupling reactions, this compound is unique due to its cyanophenylmethoxy substitution, which can impart different electronic and steric properties to the molecule . This makes it particularly useful in the synthesis of specific organic compounds where these properties are desired .
Similar compounds include:
Phenylboronic acid: Commonly used in organic synthesis and as a building block for more complex molecules.
4-Formylphenylboronic acid: Used in the synthesis of pharmaceuticals and as an intermediate in various organic reactions.
Properties
IUPAC Name |
[2-[(2-cyanophenyl)methoxy]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BNO3/c16-9-11-5-1-2-6-12(11)10-19-14-8-4-3-7-13(14)15(17)18/h1-8,17-18H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFCIPQMUBUQLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC2=CC=CC=C2C#N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655547 | |
Record name | {2-[(2-Cyanophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30655547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-77-7 | |
Record name | {2-[(2-Cyanophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30655547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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